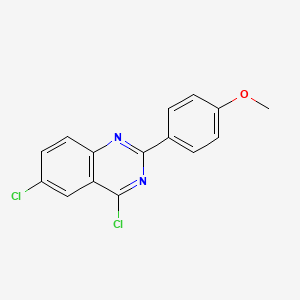

4,6-Dichloro-2-(4-methoxyphenyl)quinazoline

Description

Properties

IUPAC Name |

4,6-dichloro-2-(4-methoxyphenyl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(16)8-12(13)14(17)19-15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGVFPCYTJPFHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680056 |

Source

|

| Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461036-87-3 |

Source

|

| Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4,6-dichloro-2-(4-methoxyphenyl)quinazoline. Quinazoline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity, purity, and structure of these synthesized molecules. This document details the predicted chemical shifts, multiplicities, and coupling constants for each nucleus, explains the underlying chemical principles governing these parameters, and provides a standardized experimental protocol for data acquisition. The information herein serves as an essential reference for scientists engaged in the synthesis, characterization, and application of substituted quinazolines.

Introduction: The Role of NMR in Quinazoline Chemistry

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[2][3] The specific substitution pattern on the quinazoline ring system dramatically influences its biological properties.[2] Consequently, unambiguous characterization of novel quinazoline derivatives is a critical step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[4] By analyzing the ¹H and ¹³C NMR spectra, researchers can map the precise atomic connectivity and electronic environment of a molecule, confirming its successful synthesis and purity. This guide focuses on 4,6-dichloro-2-(4-methoxyphenyl)quinazoline, breaking down its spectral features to provide a clear and authoritative interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the standard IUPAC numbering system for the quinazoline ring is used. The methoxyphenyl substituent is numbered starting from the point of attachment.

Caption: Molecular structure of 4,6-dichloro-2-(4-methoxyphenyl)quinazoline with IUPAC numbering.

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Quinazoline Ring Protons (δ 7.5 - 8.5 ppm)

The protons on the dichlorinated benzene portion of the quinazoline core are located in the aromatic region and are significantly influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms.

-

H-5: This proton is expected to appear as a doublet of doublets (dd). It is ortho-coupled to H-7 and meta-coupled to H-8. The strong deshielding effect of the adjacent nitrogen (N1) and the C4-Cl group will likely place this signal at the downfield end of the aromatic region, predicted around δ 8.2-8.4 ppm .

-

H-7: This proton will likely resonate as a doublet of doublets (dd), showing ortho-coupling to H-8 and ortho-coupling to H-5. It is flanked by a chlorine atom and a proton, leading to a predicted chemical shift of approximately δ 7.8-8.0 ppm .

-

H-8: Expected to be a doublet due to ortho-coupling with H-7. It is the most upfield of the quinazoline protons, predicted around δ 7.6-7.8 ppm .

Methoxyphenyl Ring Protons (δ 7.0 - 8.5 ppm)

The para-substituted methoxyphenyl ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.

-

H-2'/H-6' (ortho to quinazoline): These two equivalent protons are deshielded by the anisotropic effect of the quinazoline ring system. They will appear as a doublet with a predicted chemical shift around δ 8.3-8.5 ppm .

-

H-3'/H-5' (ortho to methoxy group): These two equivalent protons are shielded by the electron-donating effect of the methoxy group. They will appear as a doublet at a more upfield position, predicted to be around δ 7.0-7.2 ppm .[5]

Methoxy Group Protons (δ 3.9 ppm)

-

-OCH₃: The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet, integrating to 3H. The characteristic chemical shift for an aromatic methoxy group is approximately δ 3.9 ppm .

Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons in aromatic and heteroaromatic rings typically resonate in the δ 110-170 ppm range.[6][7]

Quinazoline Core Carbons

-

C-2, C-4: These carbons are bonded to nitrogen atoms and are significantly deshielded. C-2 is attached to the phenyl ring, and C-4 is bonded to a chlorine atom. They are expected at the far downfield end of the spectrum, likely in the δ 160-165 ppm range.[8]

-

C-6: This carbon is directly attached to a chlorine atom, causing a deshielding effect. It is predicted to be in the δ 135-140 ppm range.

-

C-4a, C-8a (Bridgehead Carbons): These quaternary carbons are part of both rings. C-8a, being adjacent to N1, will be more deshielded. Predicted shifts are δ 150-155 ppm for C-8a and δ 120-125 ppm for C-4a.

-

C-5, C-7, C-8: These protonated carbons will appear in the aromatic region, with their shifts influenced by the adjacent substituents. Predicted ranges are δ 125-135 ppm .

Methoxyphenyl Group Carbons

-

C-1' (ipso-Carbon): This quaternary carbon is attached to the quinazoline ring and is expected around δ 128-132 ppm .

-

C-4' (Oxygen-bearing Carbon): The carbon atom directly bonded to the methoxy oxygen is strongly deshielded and will appear far downfield, predicted at δ 161-163 ppm .

-

C-2'/C-6' and C-3'/C-5': These pairs of equivalent carbons will resonate in the typical aromatic region. C-3'/C-5' (ortho to -OCH₃) will be more shielded (δ 114-116 ppm ) compared to C-2'/C-6' (δ 130-132 ppm ).

-

-OCH₃ (Methoxy Carbon): The carbon of the methoxy group will give a distinct signal in the aliphatic region, characteristically around δ 55-56 ppm .

Summary of Predicted Spectral Data

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Signal 1 | H-2'/H-6' | 8.3 - 8.5 | Doublet (d) | 2H |

| Signal 2 | H-5 | 8.2 - 8.4 | dd | 1H |

| Signal 3 | H-7 | 7.8 - 8.0 | dd | 1H |

| Signal 4 | H-8 | 7.6 - 7.8 | Doublet (d) | 1H |

| Signal 5 | H-3'/H-5' | 7.0 - 7.2 | Doublet (d) | 2H |

| Signal 6 | -OCH₃ | ~3.9 | Singlet (s) | 3H |

| ¹³C NMR | Assignment | Predicted δ (ppm) |

| Signal 1 | C-2, C-4, C-4' | 160 - 165 |

| Signal 2 | C-8a | 150 - 155 |

| Signal 3 | C-6 | 135 - 140 |

| Signal 4 | C-2'/C-6' | 130 - 132 |

| Signal 5 | C-1' | 128 - 132 |

| Signal 6 | C-5, C-7, C-8 | 125 - 135 |

| Signal 7 | C-4a | 120 - 125 |

| Signal 8 | C-3'/C-5' | 114 - 116 |

| Signal 9 | -OCH₃ | 55 - 56 |

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for acquiring high-quality NMR data for 4,6-dichloro-2-(4-methoxyphenyl)quinazoline.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid 4,6-dichloro-2-(4-methoxyphenyl)quinazoline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial.[9][10] CDCl₃ is often preferred for initial characterization due to its simple residual solvent signal.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumental Setup:

-

The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[11]

-

Insert the sample into the spectrometer and lock the field frequency to the deuterium signal of the solvent.

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is appropriate.[12]

-

Spectral Width: Set to approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Set to ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply an exponential window function and perform Fourier transformation.

-

Carefully phase the spectrum to ensure all peaks are in positive absorption mode.

-

Apply a baseline correction algorithm.

-

Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or the internal TMS standard to δ 0.00 ppm.[10]

-

Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.

-

Conclusion

The structural confirmation of 4,6-dichloro-2-(4-methoxyphenyl)quinazoline is readily achievable through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectra exhibit distinct and well-resolved signals characteristic of the compound's unique architecture. Key diagnostic features include the specific splitting patterns of the three protons on the dichloro-substituted quinazoline ring, the classic AA'BB' system of the para-methoxyphenyl group, and the sharp singlet of the methoxy protons in the ¹H spectrum. In the ¹³C spectrum, the positions of the carbons bonded to heteroatoms (N, O, Cl) and the characteristic upfield shift of the methoxy carbon provide definitive structural evidence. This guide serves as a foundational tool for researchers, enabling confident and accurate spectral interpretation and characterization of this important heterocyclic compound.

References

-

Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

-

Nguyen, T. T. H., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2018(4), M1016. Available at: [Link]

-

Al-Ostath, A., et al. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

-

Tiwari, K., et al. (2018). 1 H NMR of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxamide (4f) (DMSOd6, 400 MHz). ResearchGate. Available at: [Link]

-

Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2), 562-574. Available at: [Link]

-

Butts, C. P., et al. (2015). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst, 140(12), 4159-4166. Available at: [Link]

-

Veerapandian, M., et al. (2010). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

Letourneau, J. J., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(11), 1121. Available at: [Link]

-

Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. Available at: [Link]

-

Lee, H., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Institutes of Health. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-4(3H)-Quinazolinone. PubChem. Available at: [Link]

-

Manz, T. A., et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. ResearchGate. Available at: [Link]

-

Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Polycyclic Aromatic Compounds, 43(6), 5178-5192. Available at: [Link]

-

Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link]

-

N/A. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. Available at: [Link]

-

van der Zwan, J., et al. (2020). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. National Institutes of Health. Available at: [Link]

-

Ajani, O. O. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4 ( 3 H )-one Derivatives. Semantic Scholar. Available at: [Link]

-

Lee, J., et al. (2023). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Molbank, 2023(2), M1639. Available at: [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Naressi, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1699. Available at: [Link]

-

N/A. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

-

Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(7), 1735-1747. Available at: [Link]

-

N/A. (n.d.). Supporting Information. Available at: [Link]

-

N/A. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. orientjchem.org [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. tsijournals.com [tsijournals.com]

- 5. 4-Methoxybiphenyl(613-37-6) 1H NMR [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tsijournals.com [tsijournals.com]

- 11. mdpi.com [mdpi.com]

- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]

Technical Guide: Mass Spectrometry Analysis of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline , a pharmacophore relevant to the development of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and antimalarial agents. This document is designed for analytical scientists and medicinal chemists, focusing on the structural elucidation, isotopic validation, and fragmentation mechanics required for high-confidence identification.

The presence of a dichloro-substituted quinazoline core coupled with a methoxy-aryl moiety creates a unique mass spectral signature. This guide provides a self-validating protocol using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) to differentiate this compound from potential regioisomers and metabolic byproducts.

Physicochemical & Isotopic Profile

Before initiating analysis, the theoretical mass and isotopic distribution must be established to validate the precursor ion.

Exact Mass Calculation[1]

-

Formula:

-

Monoisotopic Mass (Neutral): 304.0170 Da

-

Protonated Adduct

: 305.0243 Da

The Chlorine Isotope Signature (The "Fingerprint")

The most critical validation step for this molecule is the observation of the

| Ion Species | Isotope Composition | Theoretical m/z ([M+H]+) | Relative Abundance | Diagnostic Utility |

| M (Monoisotopic) | 305.02 | 100% | Base Peak | |

| M+2 | 307.02 | ~64% | Primary Confirmation | |

| M+4 | 309.02 | ~10% | Secondary Confirmation |

Analyst Note: Deviations >10% from these relative abundances indicate potential co-elution with impurities or isobaric interferences.

Experimental Protocol: LC-MS/MS Methodology

This protocol is optimized for hydrophobic quinazolines, ensuring efficient ionization and separation from polar hydrolysis degradants (e.g., 4-hydroxy derivatives).

Sample Preparation[2][3]

-

Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).

-

Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).

-

Filtration: 0.22 µm PTFE filter to remove particulates (critical to prevent ESI capillary clogging).

LC-MS Conditions

| Parameter | Setting | Rationale |

| Ionization Source | ESI Positive (+) | Basic Nitrogen atoms (N1, N3) protonate readily. |

| Column | C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) | Retains hydrophobic chloro-quinazolines. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for aromatic heterocycles. |

| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI desolvation efficiency. |

| Gradient | 5% B to 95% B over 8 mins | Ensures separation from early-eluting hydrolysis products. |

| Collision Energy | Stepped (20, 35, 50 eV) | Generates comprehensive fragmentation coverage. |

Mass Spectral Interpretation & Fragmentation Pathways[1][2][4][5][6][7][8][9][10][11]

The fragmentation of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline under CID is driven by the stability of the aromatic core and the lability of the substituents.

Primary Fragmentation Channels

-

Methoxy Group Cleavage (Neutral Loss of 15 Da): The most abundant initial fragment often arises from the loss of a methyl radical (

) from the methoxy group, generating a radical cation stabilized by the phenyl ring.-

Transition:

-

-

Loss of CO (Neutral Loss of 28 Da): Following the methyl loss, the resulting phenoxy-like ion typically ejects carbon monoxide (CO), contracting the ring.

-

Transition:

-

-

Dechlorination (Neutral Loss of 35/36 Da): The chlorine at the C4 position of the quinazoline ring is chemically labile (susceptible to nucleophilic aromatic substitution). In the gas phase, this manifests as the loss of a chlorine radical (

) or HCl.-

Transition:

(Loss of HCl)

-

-

Pyrimidine Ring Cleavage (HCN Loss): A characteristic pathway for quinazolines is the cleavage of the pyrimidine ring, expelling Hydrogen Cyanide (HCN, 27 Da).

-

Transition:

-

Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation tree.

Figure 1: Proposed CID fragmentation tree for 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline. The primary pathways involve methoxy cleavage and C4-dechlorination.

Analytical Workflow & Decision Matrix

To ensure data integrity, researchers should follow this decision logic when analyzing the acquired spectra. This prevents misidentification of the 4,7-dichloro isomer or hydrolysis products.

Figure 2: Analytical decision matrix for confirming the identity of dichloro-quinazoline derivatives.

References

-

Sharma, V. K., et al. (2021).[1] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, 2021(ix), 150-176.

-

Petreska Stanoeva, J., et al. (2022).[2] "Establishing Mass Spectral Fragmentation Patterns for the Characterization of Alkaloids." Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99–110.[2]

-

Kulkarni, P. S., et al. (2015). "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline." Molbank, 2015(4), M876.

-

Holčapek, M., et al. (2012). "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham / Wiley.

Sources

An In-depth Technical Guide to the Discovery of Quinazoline Derivatives as Kinase Inhibitors

This guide provides an in-depth exploration of the discovery and development of quinazoline derivatives as potent and selective kinase inhibitors. We will dissect the foundational medicinal chemistry, delineate the mechanism of action, and provide field-proven experimental protocols essential for researchers, scientists, and drug development professionals in the field of oncology and beyond.

The Rationale: Why Kinases and Why the Quinazoline Scaffold?

Protein kinases constitute one of the most significant classes of drug targets in the 21st century. These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1] This process of phosphorylation acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity, often due to mutation or overexpression, is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3][4]

The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[4][5][6] Its rigid, bicyclic structure provides a robust platform for the spatial orientation of various substituents, allowing for precise interactions with target biomolecules. In the context of kinase inhibition, the quinazoline nucleus has proven to be an exceptional mimic of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[7] This fundamental property is the cornerstone of the successful development of numerous FDA-approved quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib.[2][5]

The Blueprint for Potency: Structure-Activity Relationship (SAR)

The therapeutic efficacy of quinazoline inhibitors is exquisitely sensitive to the nature and position of substituents on the core scaffold. Decades of research have established a clear structure-activity relationship (SAR), providing a rational basis for inhibitor design. The key positions for modification are C4, C6, and C7.[8]

-

The C4 Position: Substitution at the C4 position is critical for kinase affinity. Typically, a 4-anilino moiety (an aniline ring linked via an amino group) is installed here.[7] This aniline group projects into a hydrophobic pocket within the ATP-binding site, forming crucial van der Waals interactions that are unavailable to the natural ATP molecule, thereby enhancing binding affinity.[7]

-

The Quinazoline Nitrogens (N1 & N3): The nitrogen atoms of the quinazoline ring itself are fundamental to its inhibitory action. The N1 atom typically forms a key hydrogen bond with the backbone NH of a methionine residue in the "hinge" region of the kinase (e.g., Met793 in EGFR), anchoring the inhibitor in the active site.[3][7][9] The N3 nitrogen can form a water-mediated hydrogen bond with a threonine residue (e.g., Thr854 in EGFR), further stabilizing the complex.[3][9]

-

The C6 and C7 Positions: These positions are directed towards the solvent-exposed region of the ATP-binding cleft.[3][9] They are ideal points for introducing solubilizing groups or moieties that can be tailored to enhance pharmacokinetic properties or exploit subtle differences between kinase active sites to achieve selectivity. Methoxy groups at these positions are common, as seen in gefitinib.[8]

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

The Drug Discovery Workflow: From Concept to Candidate

The path to a clinical candidate is a systematic process of design, synthesis, and testing. Each stage is designed to answer critical questions about the compound's potency, selectivity, and drug-like properties.

Caption: A typical workflow for kinase inhibitor discovery.

Core Experimental Protocols: A Self-Validating Approach

The trustworthiness of any drug discovery program rests on the quality and reproducibility of its experimental data. The following protocols are presented as self-validating systems, incorporating the necessary controls to ensure data integrity.

Protocol 5.1: Biochemical Kinase Activity Assay (for IC₅₀ Determination)

Causality: The primary goal is to quantify the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. This is achieved by measuring the reduction in substrate phosphorylation in the presence of the inhibitor. We will describe a common, non-radioactive, fluorescence-based format. [10][11][12] Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffered solution (e.g., HEPES, pH 7.5) containing MgCl₂, bovine serum albumin (BSA) to prevent non-specific binding, and a reducing agent like DTT.

-

ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors. [13] * Kinase & Substrate: Dilute the purified target kinase and its corresponding peptide or protein substrate in kinase buffer. The substrate is often biotinylated for capture or tagged for detection.

-

Test Compound: Prepare a serial dilution of the quinazoline derivative in DMSO, then dilute further in kinase buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

-

-

Assay Procedure (384-well plate format):

-

To each well, add 5 µL of the test compound dilution.

-

Include Controls :

-

Negative (0% Inhibition) Control: Add vehicle (DMSO diluted in buffer) instead of the compound.

-

Positive (100% Inhibition) Control: Add a known potent inhibitor of the target kinase or EDTA to chelate Mg²⁺ and stop the reaction.

-

-

Add 5 µL of the kinase solution to all wells.

-

Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mix to all wells.

-

Incubate for 60-120 minutes at 30°C. The exact time should be determined empirically to ensure the reaction is in the linear range.

-

Stop the reaction by adding 10 µL of a stop solution (containing EDTA).

-

-

Detection:

-

Detection methods vary by commercial kit (e.g., TR-FRET, Fluorescence Polarization, Luminescence). [1][11]A common method involves adding detection reagents, such as a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (if using a biotinylated substrate).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a compatible multi-mode plate reader.

-

-

Data Analysis:

-

Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Protocol 5.2: Cell-Based Proliferation Assay (MTT Assay)

Causality: After confirming direct enzyme inhibition, the next critical step is to determine if the compound can inhibit the proliferation of cancer cells that are dependent on the target kinase. The MTT assay measures cell viability by assessing the metabolic activity of the cell population. [14][15]Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells. [15][16] Methodology:

-

Cell Plating:

-

Culture the chosen cancer cell line (e.g., A549 or PC-9 for EGFR inhibitors) under standard conditions. [17] * Harvest cells and perform a cell count. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). [15] * Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a 2x serial dilution of the quinazoline inhibitor in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Include Controls :

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test compounds.

-

Positive Control: Cells treated with a known cytotoxic agent or a reference inhibitor (e.g., gefitinib).

-

Blank Control: Wells with medium but no cells, to measure background absorbance.

-

-

Incubate the plate for 72 hours (or a desired time course) at 37°C, 5% CO₂.

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well (including controls). [15] * Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form. [15] * Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. [15] * Gently pipette to ensure complete dissolution and a homogenous purple solution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of the plate on a spectrophotometer at a wavelength of 570 nm.

-

Subtract the average absorbance of the blank control from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the GI₅₀/IC₅₀ value (the concentration required to inhibit cell growth by 50%).

-

Protocol 5.3: Mechanism of Action (MOA) Determination

Causality: To confirm that the inhibitor is ATP-competitive, its IC₅₀ value must be shown to be dependent on the concentration of ATP. [18]A competitive inhibitor's potency will decrease as the substrate (ATP) concentration increases, whereas a non-competitive inhibitor's potency will be unaffected. This is a direct experimental validation of the proposed binding mode.

Methodology:

-

Experimental Setup:

-

Follow the Biochemical Kinase Activity Assay (Protocol 5.1).

-

The critical modification is to set up multiple parallel experiments. Each experiment will use a different, fixed concentration of ATP (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).

-

For each ATP concentration, determine the full IC₅₀ curve for the quinazoline inhibitor.

-

-

Data Analysis:

-

Calculate the IC₅₀ value for the inhibitor at each ATP concentration.

-

Interpretation:

-

If the IC₅₀ value increases linearly with the increasing concentration of ATP, the inhibitor is ATP-competitive .

-

If the IC₅₀ value remains constant regardless of the ATP concentration, the inhibitor is non-competitive .

-

A mixed pattern may indicate a more complex mechanism.

-

-

For a more rigorous analysis, the data can be plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). A competitive inhibitor will show a series of lines that intersect on the y-axis. [19]

-

Data Presentation: Comparative Inhibitory Potency

Summarizing quantitative data in a structured table allows for rapid comparison of the potency and selectivity of different compounds.

| Compound/Drug | Target Kinase | IC₅₀ (nM) | Target Cell Line | GI₅₀ (µM) | Reference |

| Gefitinib | EGFR | 10.4 | A549 | 9.95 | [7] |

| Erlotinib | EGFR | 11.6 | NCI-H15 | 6.88 | [7] |

| Compound 39 | EGFR | 20 | PC3 | 4.09 | [6] |

| VEGFR-2 | 50 | MCF7 | 1.00 | [6] | |

| Compound 46 | VEGFR-2 | 5.4 | HUVEC | N/A | [6] |

| Compound SQ2 | VEGFR-2 | 14 | HT-29 | 3.38 | [20] |

| Compound 6d | EGFR | 69 | NCI-H460 | 0.789 | [21] |

Note: IC₅₀ values refer to biochemical assays, while GI₅₀ values refer to cell growth inhibition assays. Values are compiled from multiple sources for illustrative purposes.

Conclusion and Future Perspectives

The quinazoline scaffold has been, and continues to be, a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. The well-defined SAR and clear ATP-competitive mechanism of action provide a solid foundation for rational drug design. While first-generation inhibitors like gefitinib revolutionized targeted therapy, challenges such as acquired resistance (e.g., the T790M "gatekeeper" mutation in EGFR) have driven the development of subsequent generations of inhibitors.

Future efforts will likely focus on developing covalent and allosteric inhibitors to overcome resistance, designing multi-targeted quinazoline derivatives that can inhibit several key oncogenic kinases simultaneously, and creating kinase-selective probes for diagnostic applications. The systematic application of the principles and protocols outlined in this guide will remain central to these ongoing discovery efforts.

References

-

Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246–275. [Link]

-

Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]

-

Zhang, H., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3863. [Link]

-

Afinidad. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. [Link]

-

Bentham Science Publishers. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. [Link]

-

Reddy, T. J., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2244. [Link]

-

MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2329. [Link]

-

Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia. [Link]

-

Oriental Journal of Chemistry. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]

-

ResearchGate. (2026). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. ResearchGate. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

-

PubMed. (n.d.). Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells. PubMed. [Link]

-

NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. NCBI. [Link]

-

PubMed Central. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. National Center for Biotechnology Information. [Link]

-

NCBI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

-

NIH. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

-

MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

-

NIH. (n.d.). Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. National Institutes of Health. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. NCBI. [Link]

-

TeachMePhysiology. (2024). Enzyme Kinetics. TeachMePhysiology. [Link]

-

BioWorld. (2026). EGFR inhibition ameliorates oral cancer-related pain. BioWorld. [Link]

-

AACR Journals. (2006). Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. AACR Journals. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship of the quinazoline series. ResearchGate. [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. raco.cat [raco.cat]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]

- 8. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atcc.org [atcc.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Khan Academy [khanacademy.org]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Initial Screening of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline Against Cancer Cell Lines

Executive Summary

This technical guide outlines the standardized protocol for the initial biological evaluation of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline (referred to herein as QZ-DMP ). This compound represents a strategic scaffold modification within the quinazoline class, leveraging the electron-withdrawing 4,6-dichloro motif to enhance metabolic stability and the 2-(4-methoxyphenyl) moiety to optimize hydrophobic pocket occupancy in targets such as EGFR or Tubulin.

The screening workflow detailed below prioritizes reproducibility and mechanistic insight , moving beyond simple cytotoxicity to establish a robust Structure-Activity Relationship (SAR) baseline.

Chemical Rationale & SAR Context

The quinazoline pharmacophore is a "privileged structure" in oncology, forming the core of FDA-approved drugs like Gefitinib and Erlotinib.[1] The specific substitution pattern of QZ-DMP is designed for dual-functionality:

-

4,6-Dichloro Substitution: The chlorine atoms at positions 4 and 6 serve as bioisosteres for methyl groups but with higher lipophilicity and electron-withdrawing capacity. This alters the pKa of the pyrimidine ring, potentially strengthening hydrogen bonding interactions within the ATP-binding pocket of kinases.

-

2-(4-Methoxyphenyl) Moiety: This group mimics the hydrophobic tail found in many tyrosine kinase inhibitors (TKIs), facilitating deep penetration into the hydrophobic cleft of the target protein.

Phase I: Compound Preparation & Quality Control

Objective: Ensure experimental consistency by eliminating solvent-based artifacts.

Solubility Profiling

Quinazolines are inherently lipophilic. Improper solubilization is the leading cause of "false negatives" in screening.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

-

Stock Concentration: 10 mM or 20 mM.

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Stability Verification

Before cell treatment, verify the compound's stability in the complete culture medium.

-

Protocol: Dilute stock to 100 µM in RPMI-1640 + 10% FBS. Incubate at 37°C for 24 hours.

-

Validation: Analyze via HPLC-UV. Degradation >5% necessitates fresh stock preparation.

Phase II: In Vitro Cytotoxicity Screening (Core Protocol)

Objective: Determine IC50 values across a panel of histologically diverse cancer lines.

Cell Line Selection

Select cell lines that represent known quinazoline-sensitive pathways (e.g., EGFR-overexpressing, Tubulin-dependent).

| Cell Line | Tissue Origin | Rationale | Culture Medium |

| MCF-7 | Breast (Adenocarcinoma) | High sensitivity to tubulin inhibitors; ER+ model. | DMEM + 10% FBS |

| HCT-116 | Colon (Carcinoma) | Standard model for apoptosis induction; p53 wild-type. | McCoy's 5A + 10% FBS |

| A549 | Lung (NSCLC) | EGFR expression (Wild Type); KRAS mutation model. | F-12K + 10% FBS |

| VERO | Kidney (Normal Epithelial) | Control: Determines Selectivity Index (SI). | DMEM + 10% FBS |

The MTT Assay Protocol

Standardized per NCI-60 methodology guidelines.

Step 1: Seeding

-

Seed cells in 96-well plates at optimized densities (e.g., MCF-7: 5,000 cells/well; A549: 3,000 cells/well).

-

Incubate for 24 hours to allow attachment.

Step 2: Treatment

-

Prepare serial dilutions of QZ-DMP in medium.

-

Concentration Range: 0.01, 0.1, 1, 10, 50, 100 µM.

-

Controls:

-

Vehicle Control: 0.1% DMSO (Max tolerance).

-

Positive Control:[2] Gefitinib (if targeting EGFR) or Colchicine (if targeting Tubulin).

-

-

Incubate for 48 to 72 hours .[3]

Step 3: Development

-

Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL per well.

-

Incubate for 4 hours at 37°C (Formazan crystal formation).

-

Aspirate medium carefully. Solubilize crystals with 150 µL DMSO.

-

Read absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Visualization

Calculate the percentage of cell viability using the formula:

Selectivity Index (SI):

-

Interpretation: SI > 3 is considered promising; SI > 10 indicates a high safety margin.

Phase III: Mechanistic Validation (Pathway Analysis)

Objective: Distinguish between Cytostatic (Kinase Inhibition) and Cytotoxic (Tubulin destabilization) mechanisms.

Given the structure of QZ-DMP, the two most probable mechanisms are EGFR inhibition or Tubulin polymerization inhibition.

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for the screening process.

Caption: Figure 1. Decision matrix for the evaluation of QZ-DMP, ensuring only potent candidates proceed to costly mechanistic assays.

Mechanistic Hypothesis: EGFR Signaling

If QZ-DMP functions as a tyrosine kinase inhibitor, it will likely intercept the EGFR signaling cascade.

Caption: Figure 2. Potential site of action for QZ-DMP within the EGFR signaling cascade, blocking downstream PI3K/AKT and MAPK pathways.

References

-

BenchChem. (2025).[3] Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery. Retrieved from

-

National Institutes of Health (NIH). (2016). Synthesis and antitumor activity evaluation of 4,6-disubstituted quinazoline derivatives as novel PI3K inhibitors. PubMed. Retrieved from

-

MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from

-

National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Retrieved from

Sources

A Researcher's Guide to the Safe Handling of Chlorinated Quinazolines

Executive Summary

Chlorinated quinazolines are a pivotal class of heterocyclic compounds, widely recognized as privileged scaffolds in medicinal chemistry and drug development.[1] Their utility stems from the reactive nature of the chlorine substituent, which serves as a versatile synthetic handle for introducing diverse functionalities, often through nucleophilic substitution.[1][2] However, this same reactivity necessitates a rigorous and informed approach to their handling and safety. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with chlorinated quinazolines. It covers hazard identification, engineering controls, personal protective equipment (PPE), detailed handling protocols, and emergency procedures. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.

The Dual Nature of Reactivity: Utility and Hazard

The quinazoline core is a significant pharmacophore, and the introduction of chlorine atoms, particularly at the 2- and 4-positions, dramatically enhances its synthetic versatility.[2] This "activation" allows for facile displacement by a wide range of nucleophiles, a cornerstone of modern drug discovery programs targeting kinases and other enzymes.[1]

However, this inherent reactivity is also the source of potential hazards. Chlorinated quinazolines can be potent irritants and sensitizers, and their reactivity extends to biological macromolecules, necessitating careful handling to avoid unintended exposure. The common laboratory synthesis of these compounds often involves reagents like phosphorus oxychloride (POCl3), which carries its own significant risks that must be managed.[3] This guide will focus on the safe handling of the isolated chlorinated quinazoline products.

Hazard Identification and Toxicological Profile

Chlorinated quinazolines are generally crystalline solids and should be handled with the assumption that they are hazardous compounds.[4] Specific hazard information can be found in the Safety Data Sheet (SDS) for the particular compound being used. However, as a class, they are known to cause significant irritation to the skin, eyes, and respiratory tract.[5][6]

Key GHS Hazard Statements for Chlorinated Quinazolines:

-

H317: May cause an allergic skin reaction[7]

The following table summarizes the typical hazard profile for common chlorinated quinazolines, based on aggregated data from suppliers.

| Hazard Category | Description | GHS Classification | Representative Compounds & Citations |

| Acute Oral Toxicity | Harmful if ingested. May cause irritation and burns to the mouth and digestive tract.[9] | Category 3 or 4 | 4-Chloroquinazoline, 2,4-Dichloroquinazoline[6] |

| Skin Corrosion/Irritation | Causes skin irritation, which can manifest as redness, itching, and pain. Prolonged contact may lead to burns.[9] | Category 2 | 2-(Chloromethyl)-4-methylquinazoline, 2,4-Dichloroquinazoline[4][5][7] |

| Serious Eye Damage/Irritation | Poses a significant risk of serious, potentially irreversible eye damage upon contact.[10] | Category 1 or 2A | 4-Chloroquinazoline, 2-(Chloromethyl)-4-methylquinazoline[6][7] |

| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract.[5] | STOT SE 3 | 2,4-Dichloroquinazoline, 4-Chloroquinazoline[6][8] |

| Aquatic Toxicity | Some derivatives are very toxic to aquatic life, with long-lasting effects.[7] | Acute 1 / Chronic 1 | 2-(Chloromethyl)-4-methylquinazoline[7] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate PPE. This approach is designed to minimize the potential for exposure at the source and protect the individual researcher.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid or dissolved chlorinated quinazolines that could generate dust or aerosols must be performed inside a certified chemical fume hood.[11][12] The sash should be kept as low as possible to act as a physical barrier.[11] The high reactivity of these compounds means that even trace amounts of airborne dust can pose a respiratory hazard.

-

Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection in the unlikely event of a containment breach.

-

Designated Area: It is best practice to designate a specific area within the fume hood for handling these compounds to prevent cross-contamination.[13]

Personal Protective Equipment (PPE)

Standard laboratory attire, including a full-length lab coat, long pants, and closed-toe shoes, is mandatory.[12][14] The following specific PPE is required:

-

Eye Protection: ANSI-approved chemical splash goggles are required at all times.[14][15] Due to the severe eye damage potential, standard safety glasses are insufficient.

-

Gloves: Nitrile gloves are the minimum requirement.[12][14] Given that these compounds are often handled in organic solvents, it is crucial to consider the breakthrough time of the specific solvent being used. For extended operations or when handling larger quantities, double-gloving is recommended.[14] Always wash hands thoroughly after removing gloves.[11]

-

Respiratory Protection: For most bench-scale operations within a fume hood, respiratory protection is not required. However, if there is a risk of exceeding exposure limits or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[15][16]

Standard Operating Procedures (SOPs) for Handling

Adherence to well-defined protocols is critical for ensuring safety and experimental reproducibility.

Weighing and Aliquoting Solid Compounds

-

Preparation: Don all required PPE before beginning. Ensure the analytical balance is placed inside a fume hood or a vented balance enclosure.

-

Container Handling: Use a spatula to carefully transfer the solid from the stock bottle to a tared weighing vessel. Avoid creating dust by using slow, deliberate movements.

-

Closure: Promptly and securely close the primary stock bottle after dispensing.

-

Dissolution: If dissolving the compound, add the solvent to the weighing vessel inside the fume hood. Use a secondary container (e.g., a beaker) for transport to the reaction vessel.

In-Reaction Handling

-

Vessel Sealing: All reactions should be conducted in properly sealed glassware (e.g., with septa) to prevent the release of vapors, especially when heated.[17]

-

Temperature Control: Be mindful of reaction exotherms. The synthesis and subsequent reactions of chlorinated quinazolines can be energetic.[3] Use appropriate cooling baths and monitor the reaction temperature closely.

-

Inert Atmosphere: Many reactions involving these compounds are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen. This also serves as a safety measure by preventing the escape of volatile materials.

Work-up and Purification

-

Quenching: Carefully quench the reaction mixture in the fume hood, especially if reactive reagents like POCl3 were used in a prior synthetic step.

-

Extraction: Perform all liquid-liquid extractions within the fume hood. Be sure to vent separatory funnels frequently to release any pressure buildup.

-

Purification: Column chromatography and other purification methods should be conducted in the fume hood. Ensure that any collected fractions are properly labeled and covered.

Spill Management and Emergency Procedures

Preparedness is key to effectively managing an accidental release.

Spill Response

-

Alert Personnel: Immediately alert others in the laboratory.

-

Evacuate: If the spill is large or involves highly volatile solvents, evacuate the immediate area.

-

Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.

-

Cleanup (Minor Spills): For minor spills of solid material, carefully sweep it up using dry methods and place it in a sealed container for hazardous waste.[5] Avoid generating dust.[5] For small liquid spills, use an appropriate absorbent material from a spill kit.

-

Decontamination: Decontaminate the spill area thoroughly with soap and water after the bulk of the material has been removed.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9][18]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[18]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][18]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][9]

The following diagram outlines the decision-making process for a chemical spill.

Caption: Decision workflow for responding to a chemical spill.

Storage and Waste Disposal

Proper storage and disposal are crucial final steps in the safe management of chlorinated quinazolines.

Storage

-

Store chlorinated quinazolines in a cool, dry, and well-ventilated area.[17][18]

-

Keep containers tightly closed to prevent moisture ingress, which can lead to degradation.[6][17]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

-

Ensure containers are clearly labeled with the chemical name and appropriate hazard warnings.

Waste Disposal

-

All waste containing chlorinated quinazolines, including contaminated consumables (gloves, paper towels) and reaction residues, must be disposed of as hazardous waste.[6][7]

-

Because they are halogenated compounds, they must be segregated into the "Halogenated Organic Waste" stream.[12]

-

Never dispose of chlorinated quinazolines down the drain.[12]

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

References

-

2,4-Dichloroquinazoline | C8H4Cl2N2. (n.d.). PubChem. Retrieved from [Link]

-

Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry. Retrieved from [Link]

-

Halogenated Solvents Safety Procedures. (n.d.). Washington State University. Retrieved from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvent Association. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET - TOWERCHLOR(R) 56 GRANULES. (2005). Occidental Chemical Corporation. Retrieved from [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. (n.d.). Drexel University. Retrieved from [Link]

-

CBH Guidelines for Lab Safety. (n.d.). KTH Royal Institute of Technology. Retrieved from [Link]

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. Retrieved from [Link]

-

POCl3 chlorination of 4-quinazolones. (2011). PubMed. Retrieved from [Link]

-

Quinazoline - Safety Data Sheet. (n.d.). Szabo-Scandic. Retrieved from [Link]

-

Safety Data Sheet - 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. (2025). Angene Chemical. Retrieved from [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. Retrieved from [Link]

-

A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (n.d.). PMC. Retrieved from [Link]

-

Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(Chloromethyl)-4-methylquinazoline Manufacturers, SDS [mubychem.com]

- 10. files.dep.state.pa.us [files.dep.state.pa.us]

- 11. hmc.edu [hmc.edu]

- 12. hscprep.com.au [hscprep.com.au]

- 13. drexel.edu [drexel.edu]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. echemi.com [echemi.com]

- 16. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 17. lgcstandards.com [lgcstandards.com]

- 18. echemi.com [echemi.com]

Methodological & Application

Microwave-assisted synthesis methods for quinazoline derivatives

Application Note & Protocol Guide

Strategic Overview: The Microwave Paradigm

The quinazoline pharmacophore is ubiquitous in oncology, serving as the core scaffold for blockbuster EGFR inhibitors like Gefitinib and Erlotinib. Traditional thermal synthesis of quinazolines (e.g., via the Niementowski reaction) is often plagued by harsh conditions (

Microwave-Assisted Organic Synthesis (MAOS) offers a decisive advantage by leveraging dielectric heating . Unlike convective heating, which relies on thermal conductivity from vessel walls, MW irradiation directly couples with polar molecules in the reaction mixture.[1][2] This results in inverted thermal gradients and rapid superheating, often accelerating reaction kinetics by orders of magnitude while suppressing side reactions governed by slower thermal activation parameters.

Key Advantages in Quinazoline Synthesis

| Feature | Conventional Thermal Heating | Microwave Irradiation |

| Energy Transfer | Convective/Conductive (Wall-to-bulk) | Dielectric Loss (Direct molecular coupling) |

| Reaction Time | Hours to Days | Minutes (Typically 2–20 min) |

| Solvent Requirement | High boiling point solvents (DMF, DMSO) | Often Solvent-Free or Green Solvents (EtOH, H |

| Yield | 40–70% (often variable) | 80–95% (highly reproducible) |

| Selectivity | Thermodynamic control (often mixed) | Kinetic control accessible via rapid heating |

Mechanistic Principles: Dielectric Heating

To optimize MW protocols, one must understand the underlying physics. The efficiency of heating depends on the material's ability to absorb microwave energy and convert it into heat, defined by the loss tangent (

- (Dielectric Constant): Ability to store energy.

- (Dielectric Loss): Ability to dissipate energy as heat.[2]

Mechanism of Action:

-

Dipolar Polarization: Polar molecules (e.g., DMF, EtOH, or polar transition states) align with the oscillating electric field (2.45 GHz). The molecular friction from re-alignment generates internal heat.[2]

-

Ionic Conduction: Dissolved ions oscillate back and forth under the field, generating heat through collision.

Critical Insight: Quinazoline synthesis intermediates often involve polar transition states (zwitterionic species). MW irradiation stabilizes these polar transition states more effectively than non-polar ground states, effectively lowering the activation energy (

Figure 1: Mechanism of Dielectric Heating leading to kinetic acceleration.

Validated Protocols

Protocol A: Solvent-Free Niementowski Cyclocondensation

Target: 4(3H)-Quinazolinones Application: Core synthesis for alkaloids and antihypertensives. Mechanism: Condensation of anthranilic acid with amides followed by cyclodehydration.

Scientific Rationale: The classical Niementowski reaction requires heating anthranilic acid and formamide at 180–200°C for hours. Under MW irradiation, the high polarity of the anthranilic acid (zwitterionic character) and the amide allows for efficient coupling without a solvent. The elimination of water is driven by the rapid internal heating, pushing the equilibrium toward the quinazolinone.

Materials:

-

Anthranilic acid (10 mmol)

-

Formamide (15 mmol) (Excess serves as reagent and coupling medium)

-

Catalytic acidic alumina (optional, improves yield)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-transparent crimp vial, mix anthranilic acid (1.37 g, 10 mmol) and formamide (0.68 g, 15 mmol).

-

Homogenization: If using solid support, add 0.5 g of acidic alumina and mix thoroughly to form a paste. If neat, vortex for 30 seconds.

-

Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

-

Mode: Dynamic Power (maintain temperature).

-

Set Point: 130°C.

-

Hold Time: 5 minutes.

-

Pressure Limit: 200 psi (safety cutoff).

-

-

Monitoring: Analyze a micro-aliquot via TLC (EtOAc:Hexane 1:1). The starting material (anthranilic acid) is highly fluorescent; disappearance indicates completion.

-

Workup: Cool to room temperature. The mixture will solidify. Add 10 mL of cold water and sonicate to break up the solid.

-

Isolation: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL).

-

Purification: Recrystallize from ethanol if necessary.

Expected Yield: 85–92% (vs. 60% thermal).

Protocol B: Rapid S Ar Functionalization of 4-Chloroquinazolines

Target: 4-Aminoquinazolines (Gefitinib/Erlotinib analogs) Application: Late-stage diversification of the quinazoline core.

Scientific Rationale:

Nucleophilic aromatic substitution (S

Materials:

-

4-Chloroquinazoline (1.0 eq)

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

-

Solvent: Isopropanol (IPA)

Step-by-Step Methodology:

-

Setup: Dissolve 4-chloroquinazoline (1 mmol) and the aniline (1.1 mmol) in 4 mL of isopropanol in a microwave vial.

-

Irradiation:

-

Temperature: 80°C (mild) to 120°C (sterically hindered amines).

-

Time: 10–15 minutes.

-

Stirring: High (600 rpm).

-

-

Self-Validation: The reaction mixture typically turns yellow/orange. Upon completion, a heavy precipitate (the HCl salt of the product) should form.

-

Workup: Cool the vial to 0°C in an ice bath for 15 minutes to maximize precipitation.

-

Isolation: Filter the solid. Wash with cold diethyl ether to remove unreacted aniline.

-

Free Base Formation (Optional): Suspend the solid in EtOAc and wash with saturated NaHCO

. Dry organic layer and evaporate.

Expected Yield: >90%.

Optimization & Troubleshooting Guide

The success of MW synthesis relies on tuning the "Triangle of Control": Time, Temperature, and Power .

| Issue | Probable Cause | Corrective Action |

| Vessel Failure / Overpressure | Solvent vapor pressure too high at set temp. | Switch to a solvent with a higher boiling point or lower the set temperature. Ensure headspace is sufficient (fill vial max 60%). |

| Low Yield / Incomplete Rxn | Insufficient energy absorption (Low | Add a "doping" agent (ionic liquid or small amount of polar solvent like DMSO) to increase coupling. |

| Product Decomposition | "Hot spots" or thermal overshoot. | Use "Simultaneous Cooling" (compressed air cooling during irradiation) to allow high power input without temperature spikes. |

| Charring | Neat reaction overheating. | Use a solid support (Silica/Alumina) to disperse heat or add a minimal amount of solvent. |

Workflow for Method Development

Use this logic flow to select the appropriate MW strategy for your quinazoline derivative.

Figure 2: Decision Matrix for Microwave Method Selection.

References

-

Khajavi, M. S., et al. (1998).[3][4] "Solvent-Free Synthesis of Quinazolin-4(3H)-ones under Microwave Irradiation." Journal of Chemical Research. Link (Validated Solvent-Free Protocol).

-

Yoon, S. J., et al. (2004). "Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives." Molecules. Link (S

Ar Protocol). -

Kappe, C. O. (2004).[3][4] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link (Mechanistic Theory).

-

Besson, T., et al. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry. Link (Comprehensive Review).

-

Kabalka, G. W., & Varma, R. S. (2008). "Microwave-Assisted Organic Synthesis." Tetrahedron. Link (Green Chemistry Aspects).

Sources

- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 2. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

Application Note: High-Fidelity Cytotoxicity Profiling of Quinazoline Derivatives via MTT Assay

Abstract & Strategic Rationale

Quinazoline derivatives (e.g., Gefitinib, Erlotinib) represent a cornerstone of targeted cancer therapy, primarily acting as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). While the MTT assay is the gold standard for high-throughput viability screening, the physicochemical properties of quinazolines—specifically their high lipophilicity and potential for precipitation—introduce significant variables that can compromise data integrity.

This application note details a rigorous protocol designed to mitigate these specific artifacts. Unlike generic protocols, this workflow emphasizes solubility management , cytostatic vs. cytotoxic differentiation , and signal specificity controls required for nitrogen-containing heterocycles.

Pre-Experimental Analysis (The "Why" Behind the "How")

The Solubility Paradox

Quinazolines are inherently hydrophobic. While they require organic solvents (DMSO) for solubilization, high DMSO concentrations (>0.5%) induce cellular stress that masks the compound's specific kinase inhibitory effects.

-

Critical Threshold: The final DMSO concentration in the well must never exceed 0.5% (v/v) , with 0.1% being the gold standard for sensitive lines (e.g., primary cells or stem cells).

Mechanism-Based Incubation Timing

Quinazolines often function as cytostatic agents (halting proliferation via G0/G1 arrest) rather than purely cytotoxic agents (causing immediate necrosis).

-

Implication: A 24-hour incubation is often insufficient to capture the IC50 of an EGFR inhibitor.

-

Recommendation: A 72-hour treatment window is mandatory to allow the divergence between inhibited and proliferating control populations to become statistically significant.

Chemical Interference

The tetrazolium ring of MTT is reduced by mitochondrial succinate dehydrogenase. However, certain chemical moieties can non-enzymatically reduce MTT, yielding false positives (apparent viability). While quinazolines are generally stable, their nitrogen-rich scaffold necessitates a Cell-Free Compound Control to rule out abiotic reduction.

Experimental Workflow Diagram

Figure 1: Optimized workflow for Quinazoline MTT assays. Note the critical QC step for solubility prior to treatment.

Detailed Protocol

Reagents & Materials

-

MTT Reagent: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm) and store at -20°C in the dark.

-

Solubilization Buffer: 100% Dimethyl Sulfoxide (DMSO).

-

Test Compound: Quinazoline derivative stock (typically 10 mM or 20 mM in DMSO).

-

Positive Control: Gefitinib (for EGFR+ lines) or Doxorubicin (general cytotoxicity).

Step-by-Step Methodology

Phase 1: Seeding (Day 0)

-

Harvest Cells: Trypsinize cells (e.g., A549 or MCF-7) and resuspend in fresh media.

-

Density Optimization: Seed cells at a density that ensures they remain in the logarithmic growth phase at Day 4 (end of assay).

-

Typical Density: 3,000 – 5,000 cells/well (96-well plate).

-

-

Volume: 100 µL per well.

-

Incubation: 24 hours at 37°C, 5% CO₂ to allow adherence.

-

Self-Validating Step: Inspect cells microscopically.[1] They should be 30-40% confluent before treatment.

-

Phase 2: Treatment (Day 1)

-

Preparation of Dilutions:

-

Prepare a "Working Stock" in culture media (e.g., 2x concentration).

-

Perform serial dilutions (1:2 or 1:3) in a separate sterile deep-well plate, not directly on the cells.

-

Crucial: Ensure the DMSO concentration is constant across all dilutions (normalize to the highest concentration, e.g., 0.1%).

-

-

Application:

-

Aspirate old media (optional, but recommended for stability) or add 2x concentrated drug solution to existing media.

-

Total Volume: 200 µL/well.

-

-

Required Controls (Per Plate):

-

Blank: Media only (no cells).

-

Solvent Control: Cells + Media + 0.1% DMSO (Must equal the highest DMSO % in test wells).

-

Cell-Free Compound Control: Media + Highest Concentration of Quinazoline (No cells). Checks for chemical interference.

-

-

Incubation: 72 hours at 37°C.

Phase 3: MTT Assay & Readout (Day 4)

-

Visual Check: Inspect wells for compound precipitation (crystals) under 20x magnification. If precipitate is visible, the assay is invalid at that concentration.

-

MTT Addition:

-

Solubilization:

-

Carefully aspirate the media (do not disturb crystals).[1]

-

Add 150 µL of 100% DMSO .

-

Agitate on an orbital shaker for 15 minutes (protected from light).

-

-

Quantification:

-

Measure Absorbance (OD) at 570 nm (Signal).

-

Measure Reference Absorbance at 630 nm (Background).

-

Calculate

.

-

Data Analysis & Presentation

Validity Criteria

Before calculating IC50, validate the plate using the following logic:

| Parameter | Acceptance Criterion | Logic |

| Z-Factor | > 0.5 | Ensures separation between positive and negative controls. |

| Solvent Control | > 90% Viability vs. Untreated | Confirms DMSO is not killing the cells. |

| Cell-Free Control | OD < 0.05 | Confirms quinazoline is not chemically reducing MTT. |

IC50 Calculation

Use non-linear regression (Sigmoidal dose-response, variable slope) to fit the data:

-

X: Log of concentration.

-

Y: Normalized viability (%).

Troubleshooting Quinazoline Artifacts

Issue: Compound Precipitation

-

Symptom: Spiky, irregular data points at high concentrations; visible crystals distinct from formazan.

-

Cause: Quinazoline solubility limit exceeded in aqueous media.

-

Solution: Reduce the maximum test concentration. Pre-dilute in DMSO, then rapid dispersion in warm media.

Issue: High Background in Cell-Free Wells

-

Symptom: The "Drug Only" wells turn purple.

-

Cause: The specific quinazoline derivative has a reducing potential (rare, but possible with certain substituents).

-

Solution: Switch to Resazurin (Alamar Blue) assay, which is less prone to non-enzymatic reduction, or subtract the "Cell-Free" OD from the corresponding data points.

References

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

-

Riss, T. L., et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.Link

-